(Chloromethyl)trimethoxysilane

Beschreibung

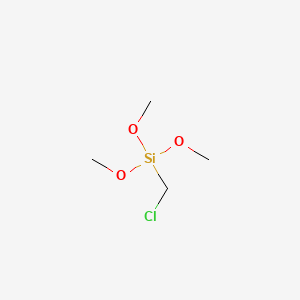

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloromethyl(trimethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11ClO3Si/c1-6-9(4-5,7-2)8-3/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOSCXQHGOVVPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCl)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207987 | |

| Record name | Silane, chloromethyl-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5926-26-1 | |

| Record name | (Chloromethyl)trimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5926-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloromethyl-trimethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloromethyl-trimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Chloromethyl)trimethoxysilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (Chloromethyl)trimethoxysilane: Properties, Reactivity, and Applications

Executive Summary: (Chloromethyl)trimethoxysilane (CMTMS) is a bifunctional organosilane compound featuring a reactive chloromethyl group and a hydrolyzable trimethoxysilyl group. This dual reactivity makes it a highly versatile molecule in materials science and synthetic chemistry. It serves as a crucial coupling agent, a surface modifier, and a synthetic intermediate for the preparation of more complex organosilicon compounds. This guide provides a comprehensive overview of its chemical and physical properties, explores its fundamental reactivity, details its primary applications, and offers a standardized protocol for its use in surface modification.

Molecular Structure and Physicochemical Properties

This compound, with the chemical formula C₄H₁₁ClO₃Si, possesses a central silicon atom bonded to three methoxy groups (-OCH₃) and a chloromethyl group (-CH₂Cl).[1] This structure is fundamental to its utility, providing two distinct reactive centers on a single molecule.

The spatial arrangement of the atoms in this compound is depicted below, showcasing the tetrahedral geometry around the central silicon atom.

Caption: Molecular structure of this compound.

CMTMS is a colorless to pale yellow liquid with a characteristic pungent odor.[1] Its key physical and spectroscopic properties are summarized in the tables below, providing essential data for its identification and use in experimental settings.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₁₁ClO₃Si | [2] |

| Molecular Weight | 170.67 g/mol | |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 151 °C | |

| Density | 1.132 g/mL at 25 °C | |

| Flash Point | 26.6 °F (-3 °C) - closed cup | |

| CAS Number | 5926-26-1 | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Key Signals / Peaks | Reference(s) |

| ¹H NMR | δ (ppm): 2.77 (s, 2H, -CH₂-), 3.58 (s, 9H, -OCH₃) | [3] |

| IR Spectroscopy | Si-CH₂Cl stretching frequency at 1245 cm⁻¹ | [4] |

Chemical Reactivity and Mechanisms

The utility of CMTMS stems from the orthogonal reactivity of its two functional groups: the trimethoxysilyl moiety and the chloromethyl group.

The trimethoxysilyl group is susceptible to hydrolysis in the presence of water, a reaction catalyzed by either acid or base.[5] This process sequentially replaces the methoxy groups with hydroxyl groups, forming highly reactive silanols (-Si-OH). These silanols can then undergo condensation with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable, covalent siloxane bonds (Si-O-Surface).[6][7] They can also self-condense to form polysiloxane networks. This mechanism is the basis for its function as a surface modifier and coupling agent.[8]

Caption: Hydrolysis and condensation of CMTMS on a hydroxylated surface.

The chloromethyl group (-CH₂Cl) acts as a reactive electrophilic site. The chlorine atom is a good leaving group, making the adjacent carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of a wide range of organic functionalities by reacting CMTMS (often after it has been anchored to a surface) with nucleophiles such as amines, thiols, or cyanides.[4] This versatility makes CMTMS an excellent precursor for creating functionally diverse surfaces or for synthesizing more complex organosilanes.[1]

Applications in Material Science and Synthesis

The dual-action reactivity of CMTMS makes it a valuable tool in numerous scientific and industrial fields.

-

Surface Modification: CMTMS is widely used to functionalize surfaces of materials like glass, silica, and metal oxides.[6][7] The process introduces a layer of reactive chloromethyl groups, which can then be used to graft other molecules, altering surface properties like hydrophobicity, biocompatibility, or chemical reactivity.[9]

-

Coupling Agent and Adhesion Promoter: In composite materials, CMTMS can act as a molecular bridge between an inorganic filler (e.g., glass fibers) and an organic polymer matrix.[8][10] This enhances interfacial adhesion, leading to improved mechanical properties such as strength and durability in the final composite material.[1]

-

Synthetic Intermediate: In organic and organometallic chemistry, CMTMS serves as a building block.[8] The chloromethyl group can be transformed into a variety of other functional groups, making it a precursor for a broad range of specialized organosilanes used in pharmaceuticals, agrochemicals, and other fine chemical syntheses.[1][4]

-

Crosslinking Agent: CMTMS can be used to crosslink polymers like silicone elastomers and resins.[8][10] This process forms a three-dimensional network structure, enhancing the material's thermal stability and mechanical strength.[11]

Experimental Protocol: Surface Silylation of Glass Substrates

This protocol provides a standardized methodology for modifying the surface of glass slides with this compound. This procedure creates a surface primed with reactive chloromethyl groups.

Materials:

-

Glass microscope slides

-

This compound, 96% or higher purity

-

Anhydrous toluene

-

Acetone, reagent grade

-

Deionized water

-

Nitrogen gas source

-

Oven

Procedure:

-

Substrate Cleaning: a. Sonicate glass slides in a solution of detergent and deionized water for 15 minutes. b. Rinse thoroughly with deionized water. c. Sonicate in acetone for 10 minutes. d. Dry the slides under a stream of nitrogen and then bake in an oven at 110 °C for at least 1 hour to ensure a dry, hydroxylated surface.

-

Preparation of Silylation Solution: a. In a chemical fume hood, prepare a 2% (v/v) solution of CMTMS in anhydrous toluene. For example, add 2 mL of CMTMS to 98 mL of anhydrous toluene in a dry flask. b. Causality Note: Anhydrous solvent is critical to prevent premature hydrolysis and self-condensation of the silane in solution, which would reduce its reactivity with the substrate surface.

-

Silylation Reaction: a. Immerse the cleaned, dry glass slides into the silylation solution. b. Seal the container and allow the reaction to proceed for 2-4 hours at room temperature with gentle agitation. c. Causality Note: This duration allows for sufficient time for the silane molecules to diffuse to the surface and react with the surface hydroxyl groups.

-

Post-Reaction Rinsing: a. Remove the slides from the silylation solution. b. Rinse thoroughly with fresh anhydrous toluene to remove any non-covalently bound silane. c. Perform a final rinse with acetone and dry under a stream of nitrogen.

-

Curing: a. Place the silylated slides in an oven and bake at 110 °C for 30-60 minutes. b. Causality Note: The curing step promotes the formation of robust covalent siloxane bonds between adjacent silane molecules and with the glass surface, creating a stable, cross-linked monolayer.

-

Storage: a. The functionalized slides should be stored in a desiccator or under an inert atmosphere to protect the reactive chloromethyl groups from moisture and contaminants.[12]

Safety and Handling

This compound is a flammable and reactive chemical that must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor (H225). It reacts with water and moisture, which can release hydrochloric acid.[1][13] Direct contact can cause irritation.

-

Handling: All handling should be performed in a well-ventilated chemical fume hood.[12] Use spark-proof tools and avoid all sources of ignition.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves (neoprene or nitrile rubber).[13]

-

Storage: Store in a cool, dry, dark, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere like nitrogen.[12][15] Keep away from water, moisture, and incompatible materials.[13]

References

-

Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Available at: [Link]

-

INNO Specialty Chemicals. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Chloromethyl Trimethoxysilane: A Versatile Chemical for Industrial Applications. Available at: [Link]

-

Gelest, Inc. (2015). Safety Data Sheet for ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Science of Surface Modification with Chloromethyl Trimethoxysilane. Available at: [Link]

-

ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. Available at: [Link]

-

Singh, A. K., et al. (n.d.). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section A. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). Chloromethyltrimethylsilane - SpectraBase. Available at: [Link]

- Google Patents. (n.d.). CN105646564A - Preparation method of chloromethyl trimethoxysilane.

- Google Patents. (n.d.). CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane.

-

Wiley-VCH GmbH. (n.d.). Chloro-trimethylsilane - SpectraBase. Available at: [Link]

-

ResearchGate. (2025). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available at: [Link]

-

PubChem. (n.d.). Silane, (chloromethyl)trimethyl-. Available at: [Link]

-

AFINITICA. (2003). The Hydrolysis/Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Available at: [Link]

-

INNO SPECIALTY CHEMICALS. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. Available at: [Link]

-

Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Available at: [Link]

-

NIST. (n.d.). Silane, chloromethyl-trimethoxy-. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). Chloromethyltrimethylsilane - Optional[Near IR] - Spectrum - SpectraBase. Available at: [Link]

-

Wiley-VCH GmbH. (n.d.). Chloromethyltrimethylsilane - Optional[Vapor Phase IR] - Spectrum - SpectraBase. Available at: [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. Silane, chloromethyl-trimethoxy- [webbook.nist.gov]

- 3. Chloromethyltrimethoxysilane | 5926-26-1 [chemicalbook.com]

- 4. zmsilane.com [zmsilane.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. innospk.com [innospk.com]

- 9. nbinno.com [nbinno.com]

- 10. innospk.com [innospk.com]

- 11. innospk.com [innospk.com]

- 12. Chloromethyltrimethoxysilane(5926-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 13. gelest.com [gelest.com]

- 14. Chloromethyltrimethoxysilane - Safety Data Sheet [chemicalbook.com]

- 15. assets.thermofisher.com [assets.thermofisher.com]

(Chloromethyl)trimethoxysilane synthesis and preparation methods.

An In-Depth Technical Guide to the Synthesis and Preparation of (Chloromethyl)trimethoxysilane

Introduction: The Versatility of a Bifunctional Silane

This compound (CMTMS) is a bifunctional organosilane compound featuring a reactive chloromethyl group and hydrolyzable methoxysilyl groups within the same molecule. This unique structure makes it a valuable precursor and coupling agent in a wide array of applications. The methoxy groups can hydrolyze to form silanols, which can then condense with each other or bond to inorganic substrates, while the chloromethyl group provides a reactive site for nucleophilic substitution, enabling its covalent attachment to organic polymers and molecules.

CMTMS is primarily utilized as a silane-based precursor for advanced coatings and as an intermediate in the synthesis of other silane products.[1] Its applications extend to the surface modification of nanoparticles for drug delivery systems and the preparation of mesoporous silica gels and aerogels.[1] Given its importance, a thorough understanding of its synthesis, purification, and handling is critical for researchers and professionals in materials science, organic chemistry, and drug development.

Core Synthesis Methodologies: Pathways to this compound

The industrial and laboratory-scale synthesis of this compound is dominated by a few key methodologies. The choice of method often depends on factors such as desired scale, purity requirements, and available starting materials.

Esterification of (Chloromethyl)trichlorosilane with Methanol

This is the most common and economically viable route for the industrial production of CMTMS. The process involves the direct reaction of (chloromethyl)trichlorosilane with anhydrous methanol. The reaction is an alcoholysis where the chlorine atoms on the silicon are stepwise replaced by methoxy groups.

Reaction Mechanism: The reaction proceeds via a nucleophilic substitution at the silicon center. Each of the three Si-Cl bonds is sequentially attacked by a methanol molecule, leading to the elimination of hydrogen chloride (HCl) as a byproduct and the formation of a Si-OCH₃ bond.

Overall Reaction: CH₂ClSiCl₃ + 3 CH₃OH → CH₂ClSi(OCH₃)₃ + 3 HCl

This process is typically carried out in a continuous or semi-batch reactor. A key challenge is managing the large volume of corrosive HCl gas produced.[2][3] Modern industrial methods often employ tower reactors to improve reaction efficiency and facilitate the removal of HCl, which can then be absorbed in water to produce hydrochloric acid.[2][3]

Chlorination of Methyltrimethoxysilane

An alternative approach is the direct chlorination of methyltrimethoxysilane. This is a free-radical substitution reaction where a hydrogen atom on the methyl group is replaced by a chlorine atom. The reaction is typically initiated by UV light (photochlorination) or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide.[4]

Reaction Mechanism: The process follows a classic free-radical chain reaction mechanism:

-

Initiation: UV light or heat cleaves a chlorine molecule (Cl₂) or an initiator to form radicals.

-

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of methyltrimethoxysilane, forming an HCl molecule and a silylmethyl radical. This radical then reacts with another Cl₂ molecule to form the desired CMTMS product and a new chlorine radical, which continues the chain.

-

Termination: The reaction stops when radicals combine with each other.

A significant challenge with this method is controlling the reaction to prevent polychlorination, where more than one hydrogen atom is substituted, leading to the formation of (dichloromethyl)- and (trichloromethyl)trimethoxysilane. Careful control of reaction conditions and reactant stoichiometry is essential to maximize the yield of the desired monochlorinated product.

Grignard Route

The Grignard reaction offers another synthetic pathway, particularly for laboratory-scale preparations. This method could theoretically involve the reaction of a Grignard reagent derived from chloromethyl methyl ether with trichloromethoxysilane or a similar precursor. However, a more practical approach described in the literature for related compounds involves the reaction of (chloroalkyl)chlorosilanes to form carbosilane polymers.[5] While not a direct route to CMTMS, the principles of Grignard chemistry are fundamental in organosilane synthesis. For instance, the synthesis of (chloromethyl)dimethylphenylsilane has been successfully achieved by reacting chloro(chloromethyl)dimethylsilane with phenylmagnesium bromide.[6]

Experimental Protocol: Esterification of (Chloromethyl)trichlorosilane

The following protocol is a representative laboratory-scale procedure derived from established industrial methods.[2][3]

Materials:

-

(Chloromethyl)trichlorosilane (1.0 mol)

-

Anhydrous Methanol (3.1 mol, slight excess)

-

Triethylamine (for neutralization)

-

Reaction vessel with reflux condenser, dropping funnel, and thermometer

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction vessel with (Chloromethyl)trichlorosilane. Ensure the setup is under an inert atmosphere (e.g., nitrogen) to prevent moisture contamination.

-

Methanol Addition: Begin heating the (Chloromethyl)trichlorosilane. Slowly add anhydrous methanol dropwise from the dropping funnel. The reaction is exothermic and generates large amounts of HCl gas, which must be safely vented and scrubbed. Maintain the reaction temperature, gradually increasing it as the reaction progresses.[2][3]

-

Reaction Completion: After the methanol addition is complete, continue to heat the mixture under reflux for an additional 1-3 hours to ensure the reaction goes to completion.[2]

-

Neutralization: Cool the crude product to room temperature. Slowly add a neutralizing agent, such as triethylamine, with stirring until the pH of the mixture is neutral (pH 7-8).[2][3] This step removes residual HCl and acidic byproducts. A salt (triethylamine hydrochloride) will precipitate.

-

Filtration: Filter the mixture to remove the precipitated salt.

-

Purification: Purify the filtrate by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at the appropriate temperature for this compound.

Quantitative Data Summary

The esterification method is highly efficient, offering high yields and purity.

| Parameter | Value | Source |

| Starting Materials | (Chloromethyl)trichlorosilane, Anhydrous Methanol | [2][3] |

| Neutralizing Agent | Triethylamine, Tri-n-butylamine, Ethylenediamine | [2][3] |

| Reaction Time | 7-10 hours (including addition and reflux) | [2][3] |

| Product Yield | 96% - 99.5% | [2][3] |

| Product Purity (Post-distillation) | > 98% | [2][3] |

Purification and Quality Control

Achieving high purity is essential for the subsequent applications of CMTMS. Impurities can significantly hinder reaction yields and product performance.[7]

-

Common Impurities: Unreacted starting materials, partially substituted intermediates (e.g., chloro(chloromethyl)dimethoxysilane), and byproducts from side reactions. Residual acidity (HCl) is also a major concern.

-

Purification Techniques:

-

Fractional Distillation: This is the primary method for purification. Precise temperature control is necessary to separate CMTMS from impurities with close boiling points.[7]

-

Chemical Purification: Before distillation, chemical treatments can remove specific impurities. For instance, adding a small amount of chlorotrimethylsilane can scavenge residual hydroxyl-containing impurities, converting them into more volatile silyl ethers that are easily separated during distillation.[7] Neutralization with an amine base is critical for removing HCl.[2][3]

-

-

Quality Control: The purity of the final product is typically assessed using Gas Chromatography (GC) to determine the percentage of CMTMS and identify any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure.

Safety, Handling, and Storage

This compound and its precursors are hazardous materials that require strict safety protocols.

-

Hazards: The reactants, such as (chloromethyl)trichlorosilane, are highly corrosive, flammable, and react violently with water, liberating toxic and corrosive HCl gas.[8][9] The final product is also moisture-sensitive.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (neoprene or nitrile), chemical goggles, a face shield, and a lab coat.[10][11] Work should be conducted in a well-ventilated fume hood. A NIOSH-certified respirator may be required for certain operations.[10]

-

Handling:

-

Always handle under an inert, dry atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[10][12]

-

Use explosion-proof electrical equipment and non-sparking tools.[10][12]

-

Ground and bond all containers and transfer equipment to prevent static discharge.[10][12]

-

Avoid contact with skin, eyes, and clothing. Do not inhale vapors.[8]

-

-

Storage: Store in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[8][11] Keep away from incompatible materials such as water, acids, bases, alcohols, and oxidizing agents.[8][10]

Conclusion

The synthesis of this compound is a well-established process, with the esterification of (chloromethyl)trichlorosilane being the preferred industrial method due to its high efficiency and yield. While alternative routes like radical chlorination exist, they present challenges in controlling selectivity. For all methods, meticulous attention to reaction conditions, purification, and stringent safety protocols is paramount. A comprehensive understanding of these synthetic pathways and handling requirements enables researchers and industry professionals to effectively and safely utilize this versatile organosilane for the development of advanced materials and chemical products.

References

- 1. 氯甲基三甲氧基硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane - Google Patents [patents.google.com]

- 3. CN105646564A - Preparation method of chloromethyl trimethoxysilane - Google Patents [patents.google.com]

- 4. Photochlorination - IHARANIKKEI CHEMICAL INDUSTRY CO., LTD. [iharanikkei.net]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. zmsilane.com [zmsilane.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. echemi.com [echemi.com]

- 10. gelest.com [gelest.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (Chloromethyl)trimethoxysilane (CAS No. 5926-26-1)

Introduction: The Versatility of a Bifunctional Silane

(Chloromethyl)trimethoxysilane (CMTMS), with the CAS number 5926-26-1, is a versatile organosilicon compound that serves as a critical building block and surface modification agent in numerous scientific and industrial applications.[1][2] Its unique bifunctional nature, possessing both a reactive chloromethyl group and hydrolyzable methoxysilyl moieties, allows it to bridge the interface between organic and inorganic materials.[3][4] This guide provides an in-depth technical overview of CMTMS, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, synthesis, reactivity, and key applications, with a particular focus on its emerging role in advanced materials and drug delivery systems.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical characteristics of this compound is paramount for its effective and safe utilization in research and development.

Physical and Chemical Properties

CMTMS is a colorless to pale yellow liquid with a pungent odor.[3] It is a flammable liquid and is sensitive to moisture, reacting with water to form hydrochloric acid and trimethoxysilanol.[3][4] Key physical and chemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5926-26-1 | |

| Molecular Formula | C4H11ClO3Si | [4] |

| Molecular Weight | 170.67 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 151 °C (lit.) | [6] |

| Density | 1.132 g/mL at 25 °C (lit.) | [6] |

| Refractive Index | 1.407 [25°C] | [5][6] |

| Flash Point | -3 °C (26.6 °F) - closed cup | |

| Solubility | Soluble in most organic solvents (e.g., ethanol, acetone, benzene) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹H NMR: The proton NMR spectrum of CMTMS is characterized by two main signals. A singlet at approximately 2.77 ppm corresponds to the two protons of the chloromethyl group (-CH₂Cl), and a singlet at around 3.58 ppm is attributed to the nine protons of the three methoxy groups (-OCH₃).[6]

-

¹³C NMR, ²⁹Si NMR, IR, and Mass Spectrometry: Comprehensive spectral data, including ¹³C NMR, ²⁹Si NMR, FTIR, Raman, and mass spectra, are available in various databases for detailed structural confirmation.[7][8][9]

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the esterification of chloromethyltrichlorosilane with methanol or trimethyl orthoformate.[6][10]

Synthesis via Esterification with Methanol

A common method involves the reaction of chloromethyltrichlorosilane with anhydrous methanol.[10][11] This reaction is typically carried out by slowly adding methanol to chloromethyltrichlorosilane. The byproduct, hydrogen chloride (HCl), is removed, often under vacuum, to drive the reaction to completion.[10] The crude product is then purified by distillation.[10][11]

Synthesis via Trimethyl Orthoformate

An alternative synthetic route involves the reaction of chloromethyltrichlorosilane with trimethyl orthoformate.[6] This method can proceed under milder conditions and often results in high yields of the desired product.[6]

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound.

Reactivity and Mechanistic Pathways

The utility of this compound stems from its dual reactivity: the hydrolysis and condensation of the methoxysilyl groups and the nucleophilic substitution at the chloromethyl group.

Hydrolysis and Condensation of Methoxysilyl Groups

In the presence of water, the methoxy groups of CMTMS undergo hydrolysis to form silanol groups (-Si-OH).[12] This reaction can be catalyzed by either acids or bases.[13] The resulting silanols are highly reactive and readily undergo condensation with other silanols or with hydroxyl groups on the surface of inorganic substrates to form stable siloxane (Si-O-Si) or silylether (Si-O-substrate) bonds, respectively.[12][13]

Caption: Hydrolysis and condensation pathways of this compound.

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) is a versatile functional handle for subsequent chemical modifications. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the introduction of different functionalities such as amines, azides, thiols, and quaternary ammonium salts.[14] This reactivity is fundamental to its use as a chemical intermediate and for the functionalization of surfaces.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in a wide range of applications, from materials science to biotechnology.

Surface Modification and Coupling Agent

CMTMS is widely used as a silane coupling agent to improve the adhesion between organic polymers and inorganic substrates like glass, metals, and silica.[1][4][15] This is crucial in the manufacturing of composites, coatings, and adhesives.[3][4] The trimethoxysilyl groups bind to the inorganic surface, while the chloromethyl group can be used to anchor or react with the organic matrix.

Precursor for Functionalized Materials

CMTMS serves as a precursor for the synthesis of other functional organosilanes.[3] The chloromethyl group can be converted to other functionalities, expanding the library of available silanes for specific applications. It is also used in the preparation of mesoporous silica gels and aerogels.

Role in Drug Delivery Systems

In the field of drug development, CMTMS is gaining attention for its utility in the fabrication of advanced drug delivery systems.[3] It can be used to modify the surface of nanoparticles, such as mesoporous silica nanoparticles (MSNs), to introduce specific functionalities. For instance, the chloromethyl group can be used to attach targeting ligands, polymers for stealth properties, or gatekeepers for controlled drug release. Researchers have utilized CMTMS-modified nanoparticles for the pH-sensitive release of anticancer drugs.

Experimental Protocols

The following protocols are provided as a general guide and should be adapted and optimized for specific experimental setups and safety considerations.

Protocol: Synthesis of this compound

This protocol is based on the esterification of chloromethyltrichlorosilane with trimethyl orthoformate.[6]

Materials:

-

Chloromethyltrichlorosilane

-

Trimethyl orthoformate

-

Round-bottom flask with a reflux condenser and dropping funnel

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a dropping funnel and a reflux condenser.

-

Charge the flask with trimethyl orthoformate.

-

Slowly add chloromethyltrichlorosilane dropwise to the trimethyl orthoformate. The rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, heat the reaction mixture to 90°C and maintain this temperature for 5 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Protocol: General Procedure for Surface Silanization

This protocol describes a general method for the silanization of a hydroxylated surface (e.g., silica or glass) with CMTMS.

Materials:

-

This compound

-

Anhydrous toluene or other suitable organic solvent

-

Substrate with hydroxylated surface (e.g., silica gel, glass slides)

-

Reaction vessel

-

Oven

Procedure:

-

Thoroughly clean and dry the substrate to ensure a hydroxylated surface. For silica or glass, this can be achieved by washing with a piranha solution (use with extreme caution) or by plasma cleaning, followed by drying in an oven.

-

Prepare a solution of this compound in an anhydrous solvent (e.g., a 1-5% v/v solution in toluene).

-

Immerse the cleaned and dried substrate in the silane solution.

-

Allow the reaction to proceed at room temperature or with gentle heating for several hours to overnight. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.

-

After the reaction, remove the substrate from the solution and rinse it thoroughly with the anhydrous solvent to remove any unreacted silane.

-

Cure the silanized substrate by heating it in an oven (e.g., at 100-120°C for 1 hour) to promote the formation of stable siloxane bonds.

-

The chloromethyl-functionalized surface is now ready for subsequent modification reactions.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Flammability: CMTMS is a highly flammable liquid with a low flash point. It should be kept away from heat, sparks, and open flames.[16]

-

Moisture Sensitivity: It reacts with water and moisture in the air, releasing methanol and hydrochloric acid.[17] Therefore, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

-

Toxicity and Irritation: It is corrosive and can cause serious eye irritation.[17] Avoid contact with skin, eyes, and clothing.[16][18] Do not breathe vapors or mist.[18]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves (e.g., neoprene or nitrile rubber), and a lab coat.[17] Handling should be performed in a chemical fume hood.[16]

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[17] For skin contact, wash off immediately with plenty of water.[18] If inhaled, move to fresh air.[16] If swallowed, do not induce vomiting and seek immediate medical attention.[18]

Conclusion

This compound is a cornerstone of organosilicon chemistry, offering a powerful and versatile platform for material science and biomedical applications. Its ability to form robust linkages between disparate materials, coupled with the reactivity of its chloromethyl group, provides researchers with a valuable tool for creating functional surfaces and advanced materials. As research into targeted drug delivery and smart materials continues to evolve, the importance of bifunctional linkers like CMTMS is set to grow, paving the way for new innovations in medicine and technology.

References

-

Inno Specialty Chemicals. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Retrieved from [Link]

-

Silico. (n.d.). Chloromethyltrimethoxysilane (CAS 5926-26-1) Uses & Properties. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Retrieved from [Link]

- Singh, A., & Singh, O. (1993). Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32B(5), 555-558.

- Google Patents. (n.d.). CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane.

-

SpectraBase. (n.d.). Chloromethyltrimethylsilane. Retrieved from [Link]

-

ZM Silane Limited. (2025). Chloromethyl Trimethylsilane Purification Methods And Techniques. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Silane Coupling Agents. Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations. Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. Retrieved from [Link]

- Google Patents. (n.d.). CN105646564A - Preparation method of chloromethyl trimethoxysilane.

-

ResearchGate. (n.d.). Conventional silanization procedure (left) and novel two-step.... Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Trichloro(chloromethyl)silane. Retrieved from [Link]

-

Chemiedidaktik Uni Wuppertal. (n.d.). Hydrolysis of Chloromethylsilanes. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). Introducing (Chloromethyl)triethoxysilane. Retrieved from [Link]

-

SpectraBase. (n.d.). Chloromethyltrimethylsilane - Near IR. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Surface Modification Made Easy: Using Chloromethyl Triethoxysilane. Retrieved from [Link]

-

SpectraBase. (n.d.). Chloromethyltrimethylsilane - 13C NMR. Retrieved from [Link]

-

ElectronicsAndBooks. (n.d.). The Preparation and Properties of Some Chloromethylchlorosilanes. Retrieved from [Link]

-

PubChem. (n.d.). Silane, (chloromethyl)trimethyl-. Retrieved from [Link]

-

NIST WebBook. (n.d.). Silane, chlorotrimethyl-. Retrieved from [Link]

-

PubMed. (2004). A study of surface modification and anchoring techniques used in the preparation of monolithic microcolumns in fused silica capillaries. Retrieved from [Link]

-

PMC. (2018). Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review. Retrieved from [Link]

-

MDPI. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Retrieved from [Link]

-

ResearchGate. (2018). A General Aqueous Silanization Protocol to Introduce Vinyl, Mercapto or Azido Functionalities onto Cellulose Fibers and Nanocelluloses. Retrieved from [Link]

-

Wikipedia. (n.d.). Trimethoxysilane. Retrieved from [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. innospk.com [innospk.com]

- 3. innospk.com [innospk.com]

- 4. silicorex.com [silicorex.com]

- 5. parchem.com [parchem.com]

- 6. Chloromethyltrimethoxysilane | 5926-26-1 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Silane, (chloromethyl)trimethyl- | C4H11ClSi | CID 75361 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN105646564B - A kind of preparation method of chloromethyl trimethoxy silane - Google Patents [patents.google.com]

- 11. CN105646564A - Preparation method of chloromethyl trimethoxysilane - Google Patents [patents.google.com]

- 12. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 13. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. zmsilane.com [zmsilane.com]

- 15. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE | [gelest.com]

- 16. Chloromethyltrimethoxysilane(5926-26-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 17. gelest.com [gelest.com]

- 18. WERCS Studio - Application Error [assets.thermofisher.com]

(Chloromethyl)trimethoxysilane: A Comprehensive Technical Examination of its Core Molecular Attributes

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the fundamental molecular characteristics of (Chloromethyl)trimethoxysilane, a versatile organosilane compound. A thorough understanding of its molecular formula and weight is paramount for its precise application in advanced material science, organic synthesis, and pharmaceutical development.

Chemical Identity and Molecular Structure

This compound, identified by the CAS Number 5926-26-1, is a trialkoxysilane featuring a chloromethyl functional group.[1][2] This structure confers a dual reactivity that is pivotal to its utility as a coupling agent and a precursor in the synthesis of more complex molecules. The presence of the electron-withdrawing chloromethyl group enhances the mechanical properties of materials it is incorporated into.

The molecular formula for this compound is C4H11ClO3Si .[1][3] This formula delineates the precise elemental composition of the molecule, which is fundamental for stoichiometric calculations in chemical reactions and for the accurate interpretation of analytical data.

The molecular structure of this compound is depicted in the following diagram:

Caption: Molecular structure of this compound.

Molecular Weight: A Cornerstone of Quantitative Analysis

The molecular weight of this compound is 170.67 g/mol .[1][2][3] This value is derived from the sum of the atomic weights of its constituent atoms (4 Carbon, 11 Hydrogen, 1 Chlorine, 3 Oxygen, and 1 Silicon). The molecular weight is a critical parameter for:

-

Gravimetric Analysis: Accurately weighing the substance for reactions and formulation.

-

Molar Calculations: Determining the molar concentration of solutions.

-

Reaction Stoichiometry: Ensuring precise molar ratios in synthetic procedures.

Physicochemical Properties Summary

The core molecular and physical properties of this compound are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C4H11ClO3Si[1][3] |

| Molecular Weight | 170.67 g/mol [1][2][3] |

| CAS Number | 5926-26-1[1][2] |

| Appearance | Colorless, transparent liquid[4] |

| Boiling Point | 151 °C[2] |

| Density | 1.132 g/mL at 25 °C[2] |

| Flash Point | -3 °C (closed cup) |

Experimental Protocol: Verification of Purity by Gas Chromatography (GC)

To ensure the integrity of experimental results, the purity of this compound should be verified. Gas chromatography is a standard method for this purpose.

Objective: To determine the purity of a this compound sample.

Materials:

-

This compound sample

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Appropriate capillary column (e.g., non-polar or medium-polar)

-

High-purity carrier gas (e.g., Helium or Nitrogen)

-

Solvent for sample dilution (e.g., Hexane, analytical grade)

-

Volumetric flasks and syringes

Methodology:

-

Instrument Setup:

-

Set the injector temperature to 250 °C.

-

Set the detector temperature to 280 °C.

-

Establish a suitable temperature program for the oven, for example:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase at 10 °C/min to 250 °C.

-

Hold: Maintain at 250 °C for 5 minutes.

-

-

Set the carrier gas flow rate according to the column manufacturer's recommendations.

-

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

-

-

Injection:

-

Inject a small, precise volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

-

Data Acquisition:

-

Initiate the GC run and record the chromatogram.

-

-

Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Calculate the area of all peaks in the chromatogram.

-

Determine the purity by calculating the percentage of the area of the main peak relative to the total area of all peaks.

-

Causality and Self-Validation: The distinct boiling point and polarity of this compound result in a characteristic retention time under specific GC conditions. The area of the resulting peak is directly proportional to its concentration. By comparing the area of the analyte peak to the total area of all detected peaks, the method provides a self-validating measure of purity. Impurities will present as separate peaks, allowing for their quantification.

Caption: Workflow for Gas Chromatography Purity Analysis.

Applications in Research and Development

The unique bifunctional nature of this compound makes it a valuable reagent in several advanced applications:

-

Surface Modification: It is used to modify the surface of silica nanoparticles, which is a key step in creating systems for in vitro anticancer drug release.

-

Precursor for Materials: It serves as a precursor material for the preparation of surface-enhancing coatings and other silane-based products. The hydrolyzable trimethoxysilyl group can form stable bonds with inorganic substrates like glass and metal oxides, while the chloromethyl group provides a reactive site for further organic transformations.

-

Aerogel Development: Colloidal solutions of this compound are utilized in the development of aerogels.

-

Pharmaceutical Synthesis: In drug development, related chloromethyl silane compounds are used in the synthesis of active pharmaceutical ingredients and key intermediates, often to introduce silicon-containing moieties that can improve bioavailability and metabolic stability.[5]

Conclusion

A precise understanding of the molecular weight and formula of this compound is foundational for its effective and reproducible use in scientific research and industrial applications. These core parameters govern the quantitative aspects of its chemistry, from reaction stoichiometry to the formulation of advanced materials. The technical insights and protocols provided herein are intended to support researchers and developers in harnessing the full potential of this versatile chemical compound.

References

-

Gelest, Inc. ((CHLOROMETHYL)PHENYLETHYL)TRIMETHOXYSILANE. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. Chloromethyl Trimethoxysilane: A Versatile Chemical for Industrial Applications. Available at: [Link]

-

ZM Silane Limited. Chloromethyl Trimethylsilane Purification Methods And Techniques. Available at: [Link]

Sources

(Chloromethyl)trimethoxysilane: A Deep Dive into Hydrolysis and Condensation Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Role of (Chloromethyl)trimethoxysilane

This compound (CMTMS) is a versatile organosilane compound that plays a critical role in materials science, surface modification, and the development of advanced drug delivery systems.[1][2][3] Its bifunctional nature, featuring a reactive chloromethyl group and hydrolyzable methoxy groups, allows it to act as a crucial coupling agent, adhesion promoter, and crosslinking agent.[1][4] This guide provides a comprehensive exploration of the fundamental hydrolysis and condensation reactions of CMTMS, offering insights into the underlying mechanisms, influencing factors, and practical experimental protocols.

The sol-gel chemistry of organotrialkoxysilanes like CMTMS is central to the formation of silsesquioxane polymers, which are vital for creating hybrid organic-inorganic materials.[5] These materials find applications as catalyst supports, in separation media, and as coatings for surface modification.[5] Understanding the intricacies of CMTMS hydrolysis and condensation is paramount for controlling the structure and properties of the resulting polymeric networks.

The Core Reactions: Hydrolysis and Condensation

The transformation of this compound from a monomer into a crosslinked polysiloxane network proceeds through two primary, often concurrent, reactions: hydrolysis and condensation.[6][7] This process is a cornerstone of sol-gel chemistry.[8]

Part 1: Hydrolysis - The Activation Step

The initial and critical step is the hydrolysis of the methoxy groups (-OCH₃) attached to the silicon atom. In this reaction, a water molecule cleaves the silicon-oxygen-carbon (Si-O-C) bond, replacing the methoxy group with a hydroxyl group (-OH), thereby forming a silanol.[7][9] This reaction releases methanol as a byproduct.[7]

The hydrolysis of CMTMS is a stepwise process, with the three methoxy groups being replaced sequentially. This leads to the formation of a mixture of mono-, di-, and fully hydrolyzed silanetriol species.[7]

Reaction Scheme: Stepwise Hydrolysis

-

Step 1: ClCH₂Si(OCH₃)₃ + H₂O ⇌ ClCH₂Si(OCH₃)₂(OH) + CH₃OH

-

Step 2: ClCH₂Si(OCH₃)₂(OH) + H₂O ⇌ ClCH₂Si(OCH₃)(OH)₂ + CH₃OH

-

Step 3: ClCH₂Si(OCH₃)(OH)₂ + H₂O ⇌ ClCH₂Si(OH)₃ + CH₃OH

The rate of hydrolysis is significantly influenced by pH. It is generally slowest around neutral pH (pH 7) and increases under both acidic and basic conditions.[9][10] Under acidic conditions, the reaction proceeds via protonation of the alkoxy group, making the silicon atom more susceptible to nucleophilic attack by water.[6] In basic conditions, the nucleophilic attack is initiated by hydroxide ions.[6]

Part 2: Condensation - Building the Siloxane Network

Following hydrolysis, the newly formed and highly reactive silanol groups undergo condensation to form stable siloxane bridges (Si-O-Si).[7][11] This polymerization step is responsible for the formation of the inorganic network structure. Condensation can proceed through two main pathways:

-

Water-producing condensation: Two silanol groups react to form a siloxane bond and a water molecule.

-

≡Si-OH + HO-Si≡ → ≡Si-O-Si≡ + H₂O[6]

-

-

Alcohol-producing condensation: A silanol group reacts with a methoxy group to form a siloxane bond and a methanol molecule.

-

≡Si-OH + CH₃O-Si≡ → ≡Si-O-Si≡ + CH₃OH[6]

-

The condensation rate is also pH-dependent, with a minimum rate observed around pH 4 for trisilanols.[12] Under acidic conditions, hydrolysis is generally faster than condensation, while in basic media, condensation can occur before hydrolysis is complete.[12]

The interplay between hydrolysis and condensation rates, governed by factors such as pH, water concentration, and catalyst, ultimately determines the structure of the final polysilsesquioxane network. This can range from soluble oligomers to highly cross-linked, insoluble gels.[13]

Visualizing the Reaction Pathways

To better understand the sequence of events in the hydrolysis and condensation of this compound, the following workflow diagrams illustrate the key stages.

Caption: Stepwise hydrolysis of this compound.

Caption: Condensation pathways leading to a polysiloxane network.

Factors Influencing Reaction Kinetics

The kinetics of this compound hydrolysis and condensation are influenced by a variety of factors that can be manipulated to control the final material properties.

| Factor | Effect on Hydrolysis | Effect on Condensation | Key Insights |

| pH | Minimum rate around pH 7; increases in acidic and basic conditions.[9][10] | Minimum rate around pH 4 for trisilanols.[12] | pH control is a primary tool for tuning reaction rates and final structure. |

| Water Concentration | Reaction order with respect to water can vary significantly.[6] | Influences the equilibrium between hydrolysis and condensation. | Stoichiometric or excess water is required for complete hydrolysis. |

| Catalyst | Both acid and base catalysts accelerate the reaction.[10] | Catalysts for hydrolysis often also catalyze condensation.[14] | The choice of catalyst (e.g., HCl, NaOH, organometallics) affects the mechanism and rate.[6][13] |

| Solvent | Solvent properties (e.g., polarity, hydrogen bonding) affect reaction rates.[15] | The solvent can influence the solubility of intermediates and the final polymer. | Co-solvents like ethanol are often used to homogenize the reaction mixture.[10] |

| Temperature | Higher temperatures generally increase reaction rates.[16] | Increased temperature accelerates condensation and network formation.[16] | Temperature can be used to control the speed of the sol-gel process. |

| Organic Substituent | The electron-withdrawing chloromethyl group can influence reactivity.[17] | Steric effects of the substituent can hinder condensation.[18] | The nature of the R group in R-Si(OR')₃ is a key determinant of sol-gel behavior.[19] |

Experimental Protocols

This section provides a generalized methodology for conducting the hydrolysis and condensation of this compound in a controlled laboratory setting.

Materials and Reagents

-

This compound (CMTMS)

-

Deionized water

-

Ethanol (or other suitable co-solvent)

-

Acid catalyst (e.g., 1 N HCl) or Base catalyst (e.g., 1 N NaOH)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer and stir bar

-

Temperature control system (e.g., oil bath)

-

pH meter or pH indicator strips

Step-by-Step Experimental Workflow

-

Reaction Setup:

-

In a clean, dry reaction vessel, combine the desired amounts of this compound and the co-solvent (e.g., ethanol).

-

Begin stirring the mixture to ensure homogeneity.

-

-

Initiation of Hydrolysis:

-

Slowly add the required amount of water to the CMTMS/solvent mixture. The water-to-silane molar ratio is a critical parameter.

-

Adjust the pH of the solution to the desired level by adding the acid or base catalyst dropwise while monitoring with a pH meter.

-

-

Reaction Monitoring:

-

Maintain the reaction at the desired temperature with constant stirring.

-

The progress of the hydrolysis and condensation can be monitored over time using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To observe the disappearance of methoxy groups and the formation of silanols and siloxane bonds.[16][20][21]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To track changes in the Si-O-C, Si-OH, and Si-O-Si vibrational bands.[20]

-

Gas Chromatography (GC): To quantify the release of methanol.[15]

-

-

-

Gelation and Aging:

-

As condensation proceeds, the viscosity of the solution will increase, eventually leading to the formation of a gel.

-

The time to gelation is a key indicator of the reaction kinetics.

-

Once a gel is formed, it is typically aged for a period to allow for further crosslinking and strengthening of the network.

-

-

Drying and Characterization:

-

The wet gel (alcogel or hydrogel) can be dried to produce a xerogel or aerogel.

-

The final material can be characterized using techniques such as:

-

Solid-State NMR: To analyze the structure of the polysilsesquioxane network.[18]

-

Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM): To observe the morphology and porosity of the material.

-

Nitrogen Sorption Porosimetry: To determine surface area and pore size distribution.[18]

-

-

Applications in Research and Development

The ability to precisely control the hydrolysis and condensation of this compound opens up a wide range of applications, particularly in the pharmaceutical and materials science sectors.

-

Surface Modification: CMTMS is used to functionalize surfaces of materials like glass, ceramics, and metals to improve adhesion, wetting, and durability.[2] The chloromethyl group provides a reactive site for the subsequent attachment of other molecules.

-

Composite Materials: As a coupling agent, CMTMS enhances the interfacial bonding between inorganic fillers (e.g., glass fibers, silica nanoparticles) and organic polymer matrices, leading to improved mechanical properties.[1][4]

-

Drug Delivery: The controlled sol-gel process can be used to encapsulate therapeutic agents within a silica matrix. The surface of these silica nanoparticles can be functionalized using CMTMS for targeted drug delivery.[17]

-

Coatings and Sealants: The formation of crosslinked polysiloxane networks from CMTMS contributes to the development of durable and resistant coatings and sealants.[3]

Conclusion

The hydrolysis and condensation of this compound are complex yet controllable processes that are fundamental to its utility in a vast array of scientific and industrial applications. By understanding the underlying chemical mechanisms and the influence of various reaction parameters, researchers can tailor the properties of the resulting polysilsesquioxane materials to meet the specific demands of their applications, from advanced composites to innovative drug delivery systems. This guide serves as a foundational resource for professionals seeking to leverage the unique chemistry of CMTMS in their research and development endeavors.

References

- Loy, D. A., & Shea, K. J. (1995). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes. Chemical Reviews, 95(5), 1431–1442.

- Shea, K. J., & Loy, D. A. (2001). Silsesquioxanes: A family of siloxane network polymers that have become important as vehicles for introducing organic functionalities into sol−gel materials.

-

INNO SPECIALTY CHEMICALS. (n.d.). This compound: A Versatile Silane Coupling Agent. Retrieved from [Link]

-

INNO SPECIALTY CHEMICALS. (n.d.). (Chloromethyl)(trimethoxy)silane: A Versatile Chemical Compound for Industrial Applications. Retrieved from [Link]

-

INNO SPECIALTY CHEMICALS. (n.d.). Chloromethyl Trimethoxysilane: Properties, Applications, and Innovations. Retrieved from [Link]

-

INNO SPECIALTY CHEMICALS. (n.d.). Chloromethyl(trimethoxy)silane: Properties, Applications, and Innovations. Retrieved from [Link]

- Loy, D. A., Baugher, B. M., Baugher, C. R., Schneider, D. A., & Rahimian, K. (2000). Substituent Effects on the Sol−Gel Chemistry of Organotrialkoxysilanes.

- Loy, D. A., & Shea, K. J. (1998). Substituent Effects on the Sol-Gel Chemistry of Organotrialkoxysilanes. OSTI.GOV.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science of Surface Modification with Chloromethyl Trimethoxysilane. Retrieved from [Link]

- Das, S. K. (2023). Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues. International Journal of Molecular Sciences, 24(5), 4897.

- Pfeiffer, J., & Wacker Chemie AG. (2003). The Hydrolysis=Condensation Behaviour of Methacryloyloxyalkylfunctional Alkoxysilanes: Structure-Reactivity Relations. Designed Monomers and Polymers, 6(1-4), 1079-1093.

- Brinker, C. J. (1988). Hydrolysis and condensation of silicates: Effects on structure. Journal of Non-Crystalline Solids, 100(1-3), 31-50.

- Okayama, Y., Eom, T., Czuczola, M., et al. (2023). Heterotelechelic Silicones: Facile Synthesis and Functionalization Using Silane-Based Initiators. Macromolecules, 56(22), 8806–8812.

- Tertykh, V. A., & Belyakova, L. A. (2018). Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups. Polymers, 10(9), 1015.

- Nishiyama, N., Horie, K., & Asakura, T. (1987). Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR. Journal of Applied Polymer Science, 34(4), 1619-1630.

- Van Ooij, W. J., & Mansfeld, F. (1993). Hydrolysis and condensation of silanes in aqueous solutions. Corrosion Science, 34(12), 1931-1946.

-

Chemiedidaktik Uni Wuppertal. (n.d.). Experiments - Hydrolysis of chloromethylsilanes. Retrieved from [Link]

- Issa, A. A., & Luyt, A. S. (2019).

- Nenashev, A. V., et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films.

- De Poortere, M., & Valles, E. M. (2009). Do-It-Yourself Functionalized Silicones Part 2: synthesis by ring opening polymerization of commercial cyclosiloxanes. Journal of Polymer Science Part A: Polymer Chemistry, 47(15), 3847-3858.

- Dutkiewicz, M., et al. (2022). Siloxane Containing Polyether Groups—Synthesis and Use as an Anti-Biocorrosion Coating.

-

Gelest. (n.d.). Silanol-Functional Silicones. Retrieved from [Link]

- Corriu, R. J. P., & Leclercq, D. (1996). Poly(phenylsilsesquioxane)s: Structural and morphological characterization. Angewandte Chemie International Edition in English, 35(13‐14), 1420-1436.

- Colas, A., & Cray, S. (2020). Synthetic Methods and Applications of Functional and Reactive Silicone Polymers. In Comprehensive Organometallic Chemistry IV.

- Speier, J. L., et al. (1947). The Preparation and Properties of Some Chloromethylchlorosilanes. Journal of the American Chemical Society, 69(3), 701-702.

- Duchet, J., et al. (2004). Understanding Hydrolysis and Condensation Kinetics of γ-Glycidoxypropyltrimethoxysilane. The Journal of Physical Chemistry B, 108(16), 4975-4982.

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

- Brochier Salon, M. C., & Belgacem, M. N. (2011). Hydrolysis-Condensation Kinetics of Different Silane Coupling Agents.

- Issa, A. A., Elazazy, M. S., & Luyt, A. S. (2020). Kinetics of alkoxysilanes hydrolysis: An empirical approach. Scientific Reports, 10(1), 1-13.

- Oostendorp, D. J., Bertrand, G., & Stoffer, J. O. (1992). Kinetics and mechanism of the hydrolysis and alcoholysis of alkoxysilanes. Journal of Adhesion Science and Technology, 6(2), 171-191.

- Arkles, B., & Combe, C. (2004). Hydrolysis of silanes and surface treatment with the hydrolysis product.

- Corriu, R. J. P., et al. (1999). Polysilsesquioxanes and flexible thin films by acid-catalyzed controlled hydrolytic polycondensation of methyl- and vinyltrimethoxysilane. Journal of Polymer Science Part A: Polymer Chemistry, 37(7), 1017-1027.

- Dutkiewicz, M., et al. (2018). Investigation of hydrolysis and condensation of methyltriethoxysilane in aqueous systems. Silicon, 10(6), 2533-2541.

Sources

- 1. innospk.com [innospk.com]

- 2. innospk.com [innospk.com]

- 3. innospk.com [innospk.com]

- 4. innospk.com [innospk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Properties, Applications and Toxicities of Organotrialkoxysilane-Derived Functional Metal Nanoparticles and Their Multimetallic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. brinkerlab.unm.edu [brinkerlab.unm.edu]

- 11. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 12. afinitica.com [afinitica.com]

- 13. osti.gov [osti.gov]

- 14. gelest.com [gelest.com]

- 15. Kinetics of alkoxysilanes hydrolysis: An empirical approach [ouci.dntb.gov.ua]

- 16. researchgate.net [researchgate.net]

- 17. 氯甲基三甲氧基硅烷 96% | Sigma-Aldrich [sigmaaldrich.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Characterization, and Application Prospects of Novel Soluble Polysilsesquioxane Bearing Glutarimide Side-Chain Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hydrolysis and condensation mechanisms of a silane coupling agent studied by 13C and 29Si NMR | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Surface Modification with (Chloromethyl)trimethoxysilane

Introduction: The Versatility of (Chloromethyl)trimethoxysilane in Surface Engineering

This compound (CMTMS) is an organosilicon compound with the chemical formula ClCH₂Si(OCH₃)₃. It has emerged as a pivotal molecule in materials science and biotechnology for the covalent modification of surfaces.[1][2] Its utility stems from its dual-functional nature: a trimethoxysilane group that can form stable siloxane bonds with hydroxylated surfaces, and a reactive chloromethyl group that serves as a versatile anchor for the subsequent immobilization of a wide range of organic and biological molecules.[3][4] This guide provides a comprehensive overview of the mechanism of action of CMTMS in surface modification, detailed experimental protocols, and methods for the characterization of the resulting functionalized surfaces. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of silane chemistry for their applications.

Core Mechanism of Action: A Two-Step Interfacial Reaction

The surface modification process using this compound is fundamentally a two-step process involving hydrolysis and condensation of the trimethoxysilane group, followed by the reaction of the chloromethyl group.

Part 1: Hydrolysis and Condensation - Formation of the Siloxane Network

The initial and crucial step in the surface modification process is the hydrolysis of the methoxy groups of CMTMS to form reactive silanol groups (-Si-OH).[5] This reaction is typically catalyzed by the presence of water, either from the atmosphere or intentionally added to the reaction medium. The hydrolysis proceeds stepwise, with the sequential conversion of methoxy groups to hydroxyl groups.

Once formed, the silanol groups can undergo two types of condensation reactions:

-

Intermolecular Condensation: Silanol groups on adjacent CMTMS molecules can react with each other to form a siloxane (Si-O-Si) bond, leading to the formation of oligomers in solution.

-

Surface Condensation: The silanol groups of CMTMS can react with the hydroxyl groups present on the surface of a substrate (e.g., silica, glass, metal oxides) to form a stable, covalent Si-O-Substrate bond.[6][7]

The overall process results in the formation of a durable, cross-linked polysiloxane layer on the substrate surface, with the chloromethyl groups oriented away from the surface and available for further functionalization.[8]

The kinetics of hydrolysis and condensation are significantly influenced by several factors, including pH, temperature, and solvent.[9][10][11] Acidic conditions generally promote the hydrolysis of the alkoxy groups, while basic conditions tend to accelerate the condensation of the silanol groups.[9] The choice of solvent is also critical, as it can affect the solubility of the silane and the availability of water for hydrolysis.

Caption: Figure 1: Hydrolysis and Condensation of this compound

Part 2: The Chloromethyl Group - A Gateway to Further Functionalization

The chloromethyl (-CH₂Cl) group of the anchored silane is a reactive handle that allows for the covalent attachment of a diverse array of molecules through nucleophilic substitution reactions.[4] This versatility is a key advantage of using CMTMS for surface modification. Common nucleophiles that can react with the chloromethyl group include:

-

Amines (R-NH₂): To introduce primary or secondary amine functionalities.

-

Thiols (R-SH): To create thiol-terminated surfaces, which are particularly useful for binding to gold nanoparticles or for subsequent "click" chemistry reactions.

-

Alcohols (R-OH): To form ether linkages.

This secondary functionalization step allows for the precise tailoring of the surface chemistry to suit specific applications, such as the immobilization of biomolecules (proteins, DNA), the attachment of catalysts, or the creation of surfaces with specific wetting properties.[2][9]

Experimental Protocols for Surface Modification

The successful modification of a surface with this compound is highly dependent on the chosen protocol. Both solution-phase and vapor-phase deposition methods are commonly employed, each with its own advantages and disadvantages.

Solution-Phase Deposition Protocol

Solution-phase deposition is a widely used and relatively simple method for silanization. The following is a general protocol that can be adapted for various substrates.

Materials:

-

Substrate (e.g., glass slides, silicon wafers)

-

This compound (CMTMS)

-

Anhydrous toluene or ethanol

-

Deionized water

-

Hydrochloric acid (HCl) or Ammonia (NH₃) (for pH adjustment, optional)

-

Acetone

-

Isopropanol

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate to ensure a high density of surface hydroxyl groups. A common method is to sonicate the substrate in acetone and isopropanol for 15 minutes each, followed by rinsing with deionized water and drying with a stream of nitrogen. For silica-based substrates, a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) can be used for a more aggressive cleaning (Extreme caution is advised when using piranha solution ).

-

Silanization Solution Preparation: In a fume hood, prepare a 1-5% (v/v) solution of CMTMS in anhydrous toluene or ethanol. For controlled hydrolysis, a small amount of water can be added to the solvent. The pH of the solution can be adjusted to be slightly acidic (e.g., with a drop of HCl) to promote hydrolysis.

-

Immersion: Immerse the cleaned and dried substrate in the silanization solution for 1-24 hours at room temperature. The optimal immersion time will depend on the desired surface coverage and the reactivity of the substrate.

-

Rinsing: After immersion, remove the substrate from the solution and rinse it thoroughly with the same solvent (toluene or ethanol) to remove any physisorbed silane.

-

Curing: Cure the substrate in an oven at 110-120°C for 30-60 minutes to promote the formation of a stable, cross-linked siloxane network.

-

Final Rinsing and Storage: After curing, sonicate the substrate in fresh solvent to remove any remaining unbound silane. Dry the substrate with a stream of nitrogen and store it in a desiccator until further use.

Caption: Figure 2: Workflow for Solution-Phase Deposition

Vapor-Phase Deposition Protocol

Vapor-phase deposition can produce more uniform and thinner silane layers compared to solution-phase methods, as it minimizes the formation of silane aggregates.[12][13]

Materials:

-

Substrate

-

This compound (CMTMS)

-

Vacuum desiccator or dedicated vacuum chamber

-

Vacuum pump

-

Small vial for the silane

Procedure:

-

Substrate Cleaning: Clean and dry the substrate as described in the solution-phase protocol.

-

Setup: Place the cleaned and dried substrate in a vacuum desiccator. Place a small, open vial containing a few drops of CMTMS in the desiccator, ensuring it is not in direct contact with the substrate.

-

Vacuum Application: Evacuate the desiccator using a vacuum pump to a pressure of <1 Torr. This will lower the boiling point of the CMTMS and promote its vaporization.

-

Deposition: Leave the substrate in the evacuated desiccator with the CMTMS vapor for several hours to overnight. The deposition time will influence the thickness and coverage of the silane layer.

-

Venting and Curing: Vent the desiccator with an inert gas like nitrogen. Remove the substrate and cure it in an oven at 110-120°C for 30-60 minutes.

-

Rinsing and Storage: Rinse the cured substrate with a suitable solvent (e.g., toluene or chloroform) to remove any loosely bound silane and dry it with nitrogen. Store in a desiccator.

Characterization of Modified Surfaces

A thorough characterization of the modified surface is essential to confirm the success of the silanization process and to understand the properties of the resulting layer. Several analytical techniques are commonly employed for this purpose.[14][15]

Contact Angle Goniometry

Contact angle goniometry is a simple yet powerful technique to assess the change in surface wettability after modification.[16][17][18] A successful silanization with the relatively nonpolar chloromethyl group will typically result in an increase in the water contact angle, indicating a more hydrophobic surface compared to the clean, hydrophilic substrate.

| Surface | Water Contact Angle (°) |

| Clean Glass | < 10° |

| CMTMS Modified Glass | 60-80° |

| Clean Silicon Wafer | < 10° |

| CMTMS Modified Silicon Wafer | 70-90° |

| Table 1: Typical Water Contact Angles on Unmodified and CMTMS-Modified Surfaces. |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface.[19][20][21][22][23] For a CMTMS-modified surface, XPS can be used to:

-

Confirm the presence of silicon (Si), carbon (C), oxygen (O), and chlorine (Cl) from the silane.

-

Determine the thickness of the silane layer.

-

Analyze the high-resolution spectra of Si 2p to distinguish between the silicon in the substrate (e.g., SiO₂) and the silicon in the silane layer (Si-O-C and Si-O-Si).

-

Analyze the Cl 2p spectrum to confirm the presence of the chloromethyl group.

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR spectroscopy is used to identify the functional groups present on the surface.[24][25][26][27][28] In the context of CMTMS modification, Attenuated Total Reflectance (ATR)-FTIR is particularly useful. Key spectral features to look for include:

-

The appearance of C-H stretching vibrations around 2850-2960 cm⁻¹ from the methyl and methylene groups of the silane.

-

The presence of a broad Si-O-Si stretching band around 1000-1100 cm⁻¹, indicating the formation of the polysiloxane network.

-

A peak corresponding to the C-Cl stretching vibration, typically around 650-850 cm⁻¹.

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can provide topographical information about the surface at the nanoscale.[1][2][3] AFM can be used to:

-

Assess the uniformity and smoothness of the silane layer.

-

Detect the presence of any aggregates or islands of polymerized silane.

-

Measure the thickness of the silane layer by scratching the film and imaging the step height.

Conclusion

This compound is a powerful and versatile tool for the chemical modification of surfaces. Its robust anchoring chemistry via siloxane bond formation and the reactive nature of its chloromethyl group enable the creation of a wide range of functional surfaces for diverse applications in research and industry. A thorough understanding of the reaction mechanism and careful control over the experimental parameters are crucial for achieving reproducible and high-quality surface modifications. The characterization techniques outlined in this guide provide the necessary tools to validate the success of the functionalization process and to gain insights into the properties of the modified surfaces.

References